REACTION_CXSMILES
|
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11]([OH:15])[CH2:12][CH2:13][CH3:14]>>[CH2:1]([Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([O:15][CH2:11][CH2:12][CH2:13][CH3:14])[O:10][Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([CH2:1][CH2:2][CH2:3][CH3:4])[O:15][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
692 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)=O
|
Name
|
|
Quantity
|
2000 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The flask containing the white,
|
Type
|
CUSTOM
|
Details
|
was attached to an evaporator to which
|
Type
|
CUSTOM
|
Details
|
equipped with a temperature controller
|
Type
|
CUSTOM
|
Details
|
The purge valve outlet of this evaporator
|
Type
|
ADDITION
|
Details
|
containing nitrogen gas
|
Type
|
CUSTOM
|
Details
|
the purge valve of the evaporator
|
Type
|
CUSTOM
|
Details
|
was set to about 126° C.
|
Type
|
CUSTOM
|
Details
|
the flask was immersed in the oil bath and rotation of the evaporator
|
Type
|
TEMPERATURE
|
Details
|
heating for about 30 minutes at normal pressure with the purge valve of the evaporator
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
left open
|
Type
|
DISTILLATION
|
Details
|
distillation of the low boiling point component
|
Type
|
TEMPERATURE
|
Details
|
After maintaining in this state for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the purge valve was closed
|
Type
|
DISTILLATION
|
Details
|
residual low boiling point component was distilled off with the pressure inside the system at 76 to 54 kPa
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
952 g of Reaction liquid
|
Type
|
CUSTOM
|
Details
|
were obtained in the flask
|
Type
|
CUSTOM
|
Details
|
results of 119Sn, 1H and 13C-NMR analyses
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |